Methyl 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a fluorine atom and a hydroxyl group on the phenyl ring, along with a carboxylate ester group on the thiophene ring, makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Phenyl Group: The phenyl group with the desired substituents (fluorine and hydroxyl) can be introduced through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a ketone or quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of 4-(3-fluoro-5-oxophenyl)thiophene-2-carboxylate.
Reduction: Formation of 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-methanol.
Substitution: Formation of 4-(3-amino-5-hydroxyphenyl)thiophene-2-carboxylate or 4-(3-mercapto-5-hydroxyphenyl)thiophene-2-carboxylate.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes involving thiophene derivatives.
Mechanism of Action
The mechanism of action of Methyl 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding interactions. The thiophene ring can provide aromatic stabilization and electronic properties that influence the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-chloro-5-hydroxyphenyl)thiophene-2-carboxylate: Similar structure with a chlorine atom instead of fluorine.
Methyl 4-(3-fluoro-5-methoxyphenyl)thiophene-2-carboxylate: Similar structure with a methoxy group instead of a hydroxyl group.
Methyl 4-(3-fluoro-5-hydroxyphenyl)furan-2-carboxylate: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
Methyl 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylate is unique due to the combination of the fluorine atom, hydroxyl group, and thiophene ring. This combination can result in distinct electronic properties, reactivity, and biological activity compared to similar compounds. The presence of the fluorine atom can enhance metabolic stability and bioavailability, while the thiophene ring can provide unique electronic and aromatic properties .
Properties
IUPAC Name |
methyl 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3S/c1-16-12(15)11-4-8(6-17-11)7-2-9(13)5-10(14)3-7/h2-6,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDOTCDTTVWMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684407 |
Source
|
Record name | Methyl 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-02-2 |
Source
|
Record name | Methyl 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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